Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrrolo-pyrazines. This compound is characterized by the presence of a pyrrole ring fused to a pyrazine ring, with a carboxylate ester functional group. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate is derived from natural and synthetic sources. It can be classified under heterocyclic compounds, specifically as a pyrrolo-pyrazine derivative. Its structure includes an amino group and a methyl ester, which are significant for its reactivity and biological properties.
The synthesis of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate typically involves several key methods:
Technical details regarding yield optimization, reaction conditions (temperature, time), and purification methods (such as column chromatography) are critical for ensuring high-quality synthesis of this compound.
The molecular structure of methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate can be represented by its chemical formula .
COC(=O)C1=CC2=C(N1)N=C(N=C2)C(=N)C(=O)
JACPDLJUQLKABC-UHFFFAOYSA-N
The structure features:
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate participates in various chemical reactions:
Technical details regarding reaction conditions (solvents, temperature) and yields are essential for understanding its reactivity profile.
The mechanism of action for methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate primarily revolves around its interaction with biological targets:
Data from biochemical assays would provide insights into its efficacy and specificity against targets of interest.
Relevant data from spectroscopic analysis (NMR, IR) confirm these properties and assist in characterizing the compound.
Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate has several potential scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4